![molecular formula C9H18N2O4 B14212981 {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid CAS No. 569316-62-7](/img/structure/B14212981.png)
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid is a chemical compound with a molecular formula of C9H17NO4 It is characterized by the presence of a methoxycarbonyl group attached to an amino hexyl chain, which is further linked to a carbamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid typically involves the reaction of hexylamine with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also act as a precursor to other bioactive molecules, contributing to its overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexylcarbamic acid: Similar in structure but lacks the methoxycarbonyl group.
Methoxycarbonylhexylamine: Contains the methoxycarbonyl group but differs in the position of the carbamic acid moiety.
Uniqueness
The presence of both the methoxycarbonyl and carbamic acid groups in {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid makes it unique compared to other similar compounds
Eigenschaften
CAS-Nummer |
569316-62-7 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
6-(methoxycarbonylamino)hexylcarbamic acid |
InChI |
InChI=1S/C9H18N2O4/c1-15-9(14)11-7-5-3-2-4-6-10-8(12)13/h10H,2-7H2,1H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
AHWRBQFUPJDUMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCCCCCNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B14212910.png)
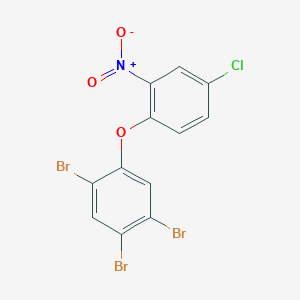
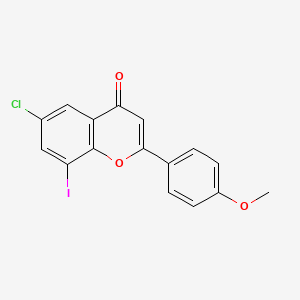
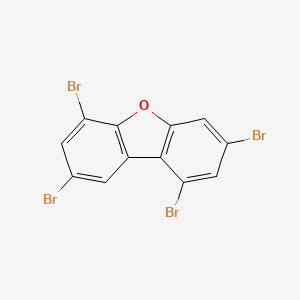

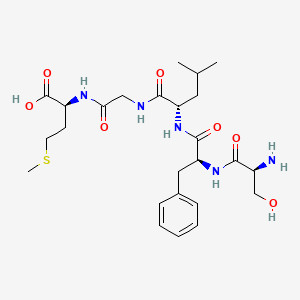

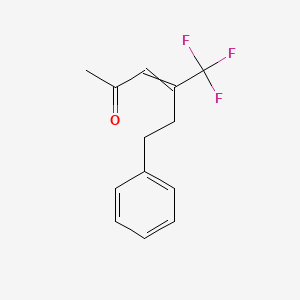
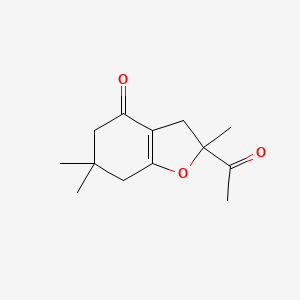
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
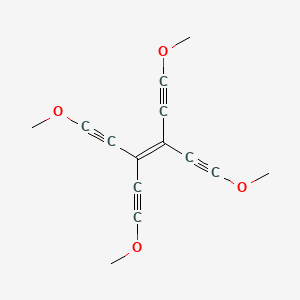

![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
